(Z)-1-[3-[(Z)-2-hydroxyprop-1-enyl]-6-nitroquinoxalin-2-yl]prop-1-en-2-ol
Description
(Z)-1-[3-[(Z)-2-hydroxyprop-1-enyl]-6-nitroquinoxalin-2-yl]prop-1-en-2-ol is an organic compound that belongs to the class of quinoxalines Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Properties
IUPAC Name |
(Z)-1-[3-[(Z)-2-hydroxyprop-1-enyl]-6-nitroquinoxalin-2-yl]prop-1-en-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-8(18)5-12-13(6-9(2)19)16-14-7-10(17(20)21)3-4-11(14)15-12/h3-7,18-19H,1-2H3/b8-5-,9-6- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAMEWGLOXJUAB-VVRUXRSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=NC2=C(C=C(C=C2)[N+](=O)[O-])N=C1C=C(C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=NC2=C(C=C(C=C2)[N+](=O)[O-])N=C1/C=C(/C)\O)/O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-[3-[(Z)-2-hydroxyprop-1-enyl]-6-nitroquinoxalin-2-yl]prop-1-en-2-ol typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of Nitro Group: Nitration of the quinoxaline core using a mixture of concentrated nitric acid and sulfuric acid.
Formation of Hydroxyprop-1-enyl Groups: This step might involve the reaction of the nitroquinoxaline with appropriate aldehydes or ketones under basic conditions to form the hydroxyprop-1-enyl groups.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyprop-1-enyl groups, leading to the formation of corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products
Oxidation: Corresponding ketones or aldehydes.
Reduction: Amino derivatives.
Substitution: Various substituted quinoxaline derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Antimicrobial Agents: Quinoxaline derivatives are known for their antimicrobial properties.
Anticancer Research: Potential use in the development of anticancer drugs.
Medicine
Pharmaceuticals: Used in the synthesis of pharmaceutical compounds with various therapeutic effects.
Industry
Dyes and Pigments: Used in the production of dyes and pigments due to their chromophoric properties.
Mechanism of Action
The mechanism of action of (Z)-1-[3-[(Z)-2-hydroxyprop-1-enyl]-6-nitroquinoxalin-2-yl]prop-1-en-2-ol would depend on its specific application. For example, if used as an antimicrobial agent, it might inhibit bacterial growth by interfering with DNA synthesis or protein function. The nitro group could be involved in redox cycling, generating reactive oxygen species that damage cellular components.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound without the nitro and hydroxyprop-1-enyl groups.
Nitroquinoxaline: Quinoxaline with a nitro group but without hydroxyprop-1-enyl groups.
Hydroxyquinoxaline: Quinoxaline with hydroxy groups but without nitro groups.
Uniqueness
(Z)-1-[3-[(Z)-2-hydroxyprop-1-enyl]-6-nitroquinoxalin-2-yl]prop-1-en-2-ol is unique due to the combination of nitro and hydroxyprop-1-enyl groups, which confer distinct chemical reactivity and potential biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
